1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one

Description

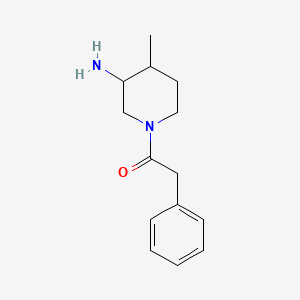

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one (CAS: 1488080-04-1) is a heterocyclic compound featuring a piperidine ring substituted with an amino group at position 3 and a methyl group at position 2. Its molecular formula is C₁₄H₂₀N₂O, with a molecular weight of 232.32 g/mol .

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-(3-amino-4-methylpiperidin-1-yl)-2-phenylethanone |

InChI |

InChI=1S/C14H20N2O/c1-11-7-8-16(10-13(11)15)14(17)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3 |

InChI Key |

VNXJAKZWMIZWHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN(CC1N)C(=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Piperidine Ring Construction

The piperidine ring can be synthesized by hydrogenation of 4-methylpyridine or through cyclization reactions of appropriate precursors. For example:

- Hydrogenation of 4-methylpyridine under catalytic conditions yields 4-methylpiperidine.

- Nucleophilic substitution on the piperidine ring introduces the amino group at the 3-position. This can be achieved by reacting 4-methylpiperidine with ammonia or suitable amines to afford 3-amino-4-methylpiperidine.

This step is crucial to obtain the correct substitution pattern on the piperidine ring, which influences subsequent reactivity and biological activity.

Reaction Conditions and Optimization

Laboratory Scale

- Solvents: Common solvents include dry xylene, ethanol, or methanol depending on the reaction step.

- Temperature: Reflux conditions are often employed for condensation reactions to drive completion.

- Catalysts: Acidic or basic catalysts (e.g., potassium hydroxide) may be used to facilitate condensation or acylation.

- Purification: The product is typically purified by recrystallization or chromatographic methods.

Industrial Scale

- Optimization involves controlled temperature and pressure to maximize yield.

- Use of continuous flow reactors and automated synthesis platforms enhances scalability and reproducibility.

- Catalysts and reaction times are optimized to reduce by-products and improve purity.

Chemical Reaction Analysis

| Reaction Step | Type of Reaction | Typical Reagents/Conditions | Expected Outcome |

|---|---|---|---|

| Piperidine ring formation | Hydrogenation | 4-methylpyridine, H2, catalyst (e.g., Pd/C) | 4-methylpiperidine |

| Amino group introduction | Nucleophilic substitution | Ammonia or amines, solvent (ethanol/water) | 3-amino-4-methylpiperidine |

| Phenylethanone moiety attachment | N-acylation/Condensation | Phenylacetyl chloride, base (triethylamine), solvent | This compound |

Characterization Techniques

To confirm the structure and purity of this compound, the following spectroscopic and analytical methods are recommended:

- Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR): To elucidate the proton and carbon environments, confirming substitution patterns.

- Fourier Transform Infrared Spectroscopy (FT-IR): To identify functional groups such as ketone carbonyl (around 1650 cm⁻¹) and amino groups.

- Mass Spectrometry (MS): To confirm molecular weight and fragmentation pattern.

- Chromatography (TLC, HPLC): To assess purity and monitor reaction progress.

Summary Table of Preparation Methods

| Step No. | Process Description | Key Reagents/Conditions | Notes and Outcomes |

|---|---|---|---|

| 1 | Hydrogenation of 4-methylpyridine | H2, Pd/C catalyst, ethanol or methanol solvent | Yields 4-methylpiperidine |

| 2 | Amination at 3-position | Ammonia or primary amine, reflux conditions | Produces 3-amino-4-methylpiperidine |

| 3 | N-acylation with phenylacetyl chloride | Phenylacetyl chloride, triethylamine, dry solvent | Forms target ketone this compound |

| 4 | Purification | Recrystallization or chromatography | Ensures product purity and isolation |

Research and Literature Context

While direct detailed synthetic protocols for this exact compound are limited in open literature, analogues such as 1-(3-amino-4-methylpiperidin-1-yl)-2-(dimethylamino)ethan-1-one and other substituted piperidine ketones have been synthesized using similar methodologies involving ring formation, amination, and acylation steps. Rational design strategies for piperidine-containing compounds emphasize the importance of controlling substitution patterns and reaction conditions to achieve high yields and desired biological activity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives.

Industrial Applications: The compound is utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular properties, and reported activities of 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one and related compounds:

Key Observations

Heterocyclic Core Influence: The piperidine ring in the target compound may enhance solubility compared to pyrrolidine or indole analogs due to its basic amino group . In contrast, pyrrolomycins (pyrrole derivatives) exhibit potent anticancer activity but suffer from cytotoxicity, highlighting the balance between efficacy and safety dictated by heterocycle choice . Piperazine-containing compounds (e.g., Compound 35) show antimicrobial activity, suggesting that nitrogen-rich scaffolds improve target engagement in bacterial systems .

The 3-amino-4-methyl substituents on the piperidine ring in the target compound could modulate steric hindrance and hydrogen-bonding capacity, affecting receptor binding compared to unsubstituted analogs.

Biological Activity Trends: Anticancer Activity: Pyrrolomycin analogs with nitro substituents inhibit colon (HCT116) and breast (MCF-7) cancer cell lines, while ruthenium-catalyzed pyrrolidines show IC₅₀ values as low as 2.9 μM . The target compound’s piperidine scaffold may offer a novel mechanism of action. Antimicrobial Potential: Piperazine derivatives (e.g., Compound 35) demonstrate broad-spectrum activity, suggesting that the target compound’s amino-piperidine structure could be optimized for similar applications .

Synthetic Accessibility: Many analogs (e.g., 1-(4-bromophenyl)-2-phenylethan-1-one) are synthesized via Friedel-Crafts acylation or Grignard reactions .

Biological Activity

1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one, also known by its CAS number 1488080-04-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N2O, with a molecular weight of 232.33 g/mol. The compound features a piperidine ring substituted with an amino group and a phenyl group attached to an ethanone moiety.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N2O |

| Molecular Weight | 232.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1488080-04-1 |

Research indicates that this compound may interact with various neurotransmitter receptors and enzymes. Its mechanism likely involves modulation of biochemical pathways associated with neurological functions. For instance, it may act as an inhibitor or modulator of specific enzymes, influencing neurotransmitter dynamics and potentially offering therapeutic benefits for neurological disorders .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in the context of psychiatric disorders. Studies suggest that it may exhibit antidepressant-like activity through its interaction with serotonin and norepinephrine pathways.

In Vitro Studies

In vitro assays have shown that this compound can inhibit certain enzyme activities related to neurotransmitter metabolism. For example, it has demonstrated inhibitory effects on monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine .

Animal Models

In animal studies, the administration of this compound has resulted in significant behavioral changes consistent with antidepressant effects. These studies often utilize models such as the forced swim test (FST) or the tail suspension test (TST) to evaluate antidepressant-like behavior.

Case Study 1: Antidepressant Activity

A study conducted on mice demonstrated that administration of this compound resulted in reduced immobility time in the FST, indicating potential antidepressant effects. The study highlighted its ability to enhance serotonergic and noradrenergic transmission, which are crucial for mood regulation .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. Results indicated that it significantly reduced cell death in neuronal cultures exposed to oxidative agents, suggesting its potential as a neuroprotective agent .

Q & A

Q. What are the primary synthetic routes for 1-(3-Amino-4-methylpiperidin-1-yl)-2-phenylethan-1-one?

The compound can be synthesized via acylation reactions involving piperidine derivatives and phenylethanone precursors. A general approach involves:

- Step 1 : Reacting 3-amino-4-methylpiperidine with a phenylacetyl chloride derivative under anhydrous conditions, catalyzed by Lewis acids like AlCl₃ in dichloromethane (DCM) at 0–5°C .

- Step 2 : Purification via column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the product . Yield optimization may require controlled temperature and stoichiometric adjustments of reagents.

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) to confirm the piperidine ring substitution pattern and ketone functionality .

- FT-IR : Detection of amine (N–H stretch ~3300 cm⁻¹) and carbonyl (C=O stretch ~1650–1730 cm⁻¹) groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (232.32 g/mol) and fragmentation patterns .

- X-ray Crystallography : For resolving 3D structure, refinement using SHELXL software is recommended .

Advanced Research Questions

Q. How can computational modeling aid in understanding the compound’s interactions with biological targets?

- Molecular Docking : Use tools like AutoDock Vina to simulate binding affinities with receptors (e.g., enzymes or GPCRs). Focus on the amine and ketone moieties as potential interaction sites.

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- MD Simulations : Assess stability in aqueous or lipid membranes using GROMACS, leveraging parameters from the CHARMM force field.

Q. How can reaction yields be improved during scale-up synthesis?

- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) for milder conditions .

- Solvent Optimization : Replace DCM with greener solvents (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time.

Q. What strategies resolve contradictions in spectroscopic data?

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian).

- Dynamic NMR : For conformational analysis of the piperidine ring, perform variable-temperature ¹H NMR to detect coalescence of signals .

- Isotopic Labeling : Use ¹⁵N-labeled amines to clarify ambiguous peaks in crowded spectral regions.

Q. How can biological activity be systematically evaluated?

- Antimicrobial Assays : Adapt protocols from pyrazolo-pyridopyridazine analogs (e.g., MIC determination against S. aureus or E. coli via broth microdilution) .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices.

- Target Identification : Employ thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts.

Methodological Considerations

- Purity Assurance : Employ reverse-phase HPLC (e.g., Newcrom R1 column) with UV detection at 254 nm to confirm ≥95% purity .

- Data Reproducibility : Document reaction parameters (e.g., temperature gradients, solvent purity) meticulously, as minor variations can alter piperidine ring conformation .

- Crystallographic Refinement : Use SHELXL’s twin refinement options for handling potential crystal twinning or disorder in the piperidine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.